

Application Notes and Protocols for the Synthesis of MMAE Intermediate Analogues

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Compound of Interest

Compound Name: (R,S,R,S,R)-Boc-Dap-NE

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Introduction

This document provides a detailed overview and a representative synthesis protocol related to an intermediate used in the production of Monomethyl auristatin E (MMAE), a highly potent anti-neoplastic agent. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Due to its high cytotoxicity, MMAE is not used as a standalone drug but as a payload in antibody-drug conjugates (ADCs). In an ADC, a monoclonal antibody specific to a tumor-associated antigen is linked to MMAE, enabling targeted delivery of the cytotoxic agent to cancer cells.

The specific compound of interest, **(R,S,R,S,R)-Boc-Dap-NE**, is an inactive stereoisomer of Boc-Dap-NE, a key intermediate in the synthesis of MMAE.[4] While a detailed synthesis protocol for this specific inactive isomer is not publicly available, this document outlines a general protocol for the synthesis of the active Boc-Dap-NE stereoisomer based on established peptide coupling methodologies used in the synthesis of MMAE.[5] This representative protocol will be valuable for researchers working on the synthesis of auristatin analogues and related peptide-based compounds. The principles outlined can be adapted for the synthesis of various stereoisomers, including the requested **(R,S,R,S,R)-Boc-Dap-NE**, by utilizing the appropriate chiral starting materials.

The systematic name for the active form of Boc-Dap-NE is 1,1-dimethylethyl (2S)-2-(((1R,2R)-3-(((1R,2S)-2-hydroxy-1-methyl-2-phenylethyl)amino)-1-methoxy-2-methyl-3-oxopropyl)-1-pyrrolidinecarboxylate).[6] This structure reveals that "Dap" in this context refers to a dolaproine derivative, and "NE" refers to a norephedrine moiety.

Materials and Methods

Reagents and Solvents

The following table summarizes the key reagents and their properties required for the representative synthesis. Note that for the synthesis of the specific (R,S,R,S,R) isomer, the corresponding chiral precursors would be necessary.

Reagent/Solvent	Molecular Formula	Molecular Weight (g/mol)	Role
Boc-L-dolaproine	C ₁₅ H ₂₅ NO ₅	299.36	Peptide fragment
(1R,2S)-(-)-Norephedrine	C ₉ H ₁₃ NO	151.21	Amine component
HATU	C ₁₀ H ₁₅ F ₆ N ₆ OP	380.23	Peptide coupling agent
DIPEA	C ₈ H ₁₉ N	129.24	Non-nucleophilic base
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	Solvent
Ethyl acetate	C ₄ H ₈ O ₂	88.11	Extraction solvent
Saturated aq. NaHCO ₃	NaHCO ₃	84.01	Aqueous wash
Brine	NaCl	58.44	Aqueous wash
Anhydrous MgSO ₄	MgSO ₄	120.37	Drying agent

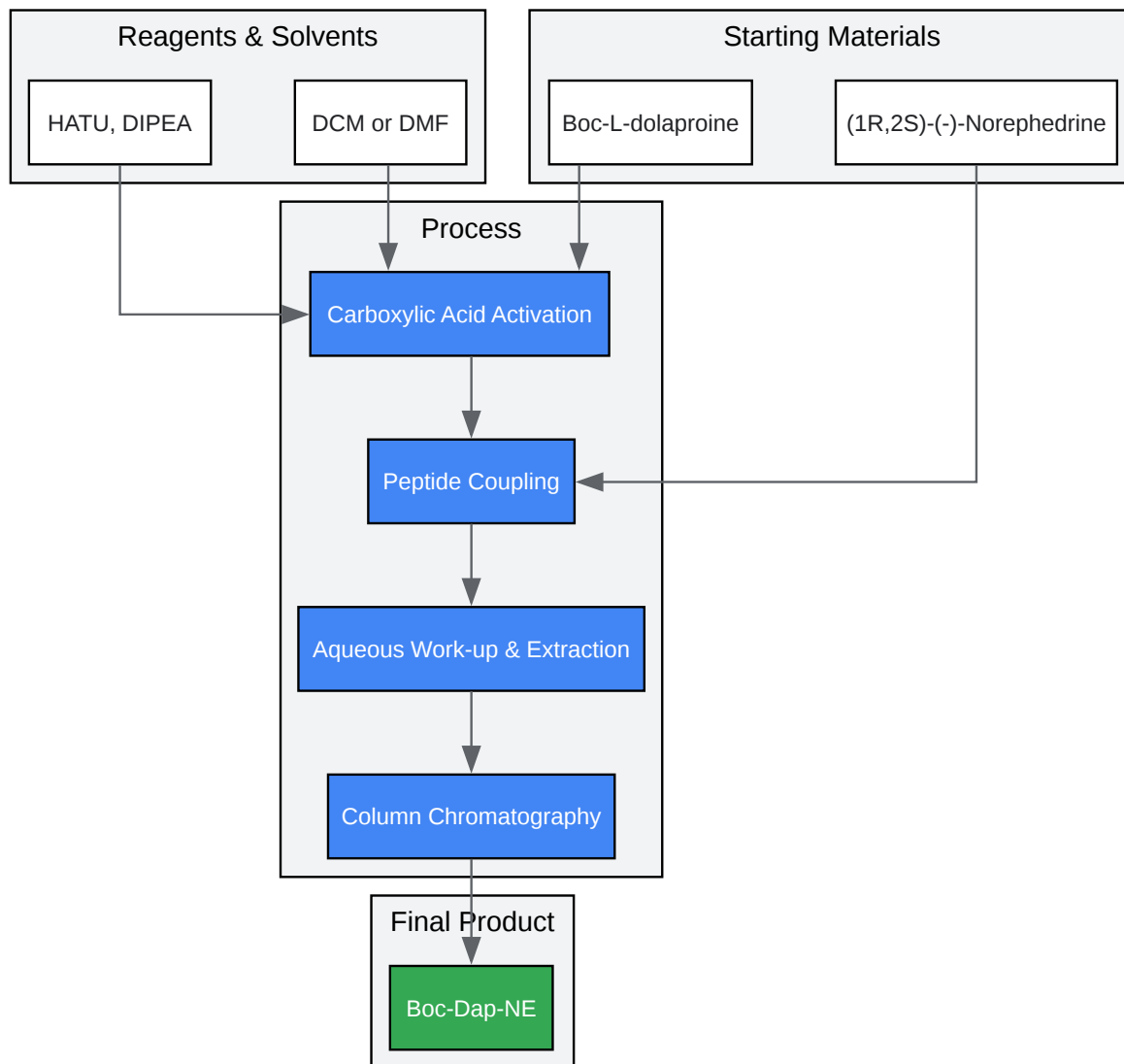
Experimental Protocol: Representative Synthesis of Boc-Dap-NE

This protocol describes the peptide coupling reaction between Boc-L-dolaproine and (1R,2S)-(-)-norephedrine to form the amide bond, yielding the core structure of Boc-Dap-NE.

- 1. Reaction Setup:** a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-dolaproine (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). b. To this solution, add 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). c. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- 2. Amine Addition:** a. In a separate flask, dissolve (1R,2S)-(-)-norephedrine (1.1 equivalents) in a minimal amount of anhydrous DCM or DMF. b. Add the norephedrine solution dropwise to the activated Boc-L-dolaproine solution. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- 3. Work-up and Extraction:** a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- 4. Purification:** a. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Dap-NE.
- 5. Characterization:** a. Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of Boc-Dap-NE.

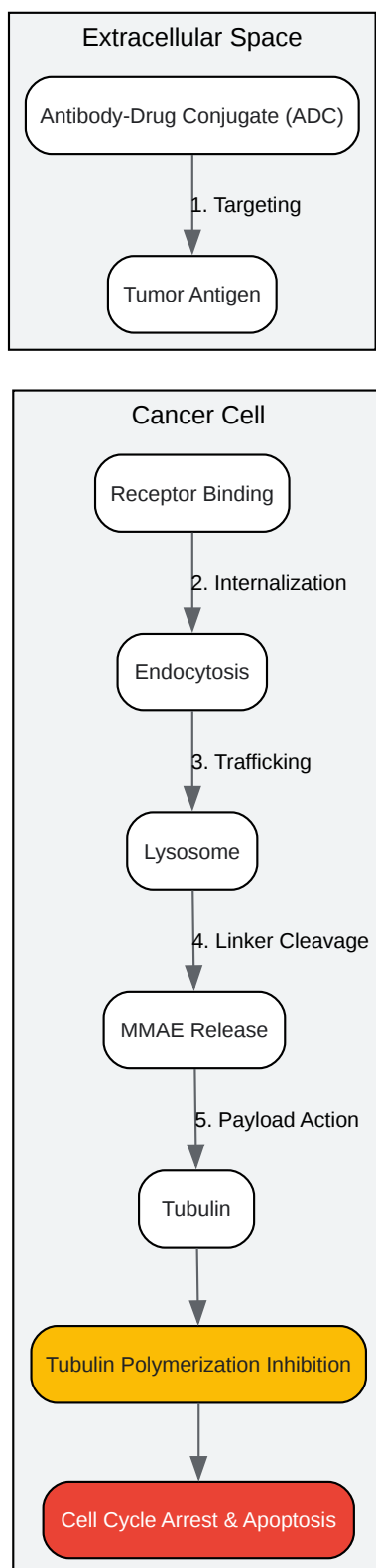


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Caption: General workflow for the synthesis of Boc-Dap-NE.

Signaling Pathway: Mechanism of Action of MMAE in ADCs

Boc-Dap-NE is a precursor to MMAE, the cytotoxic payload. The diagram below illustrates the mechanism by which an MMAE-containing ADC targets and kills a cancer cell.



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Caption: Mechanism of action for an MMAE-based ADC.

Disclaimer

This protocol is provided for informational purposes for qualified researchers and is based on general peptide synthesis principles. It should be adapted and optimized for specific laboratory conditions and for the synthesis of specific stereoisomers. All procedures should be performed with appropriate safety precautions in a laboratory setting. The synthesis of the specific **(R,S,R,S,R)-Boc-Dap-NE** isomer would necessitate the use of the corresponding chiral starting materials, which may not be commercially available.

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